N-(2-methoxyethyl)-3-[(phenylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-[(phenylacetyl)amino]benzamide, commonly known as MPAA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. MPAA is a small molecule that has been synthesized using various methods and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of MPAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and modulating the activity of certain receptors. MPAA has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. MPAA has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter activity, and the regulation of gene expression. MPAA has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPAA in lab experiments is its small size and ease of synthesis, which makes it a useful tool compound for drug discovery. Additionally, MPAA has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using MPAA in lab experiments is its limited solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of MPAA. One area of focus is the development of MPAA-based drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to elucidate the mechanism of action of MPAA and to identify its molecular targets. Finally, the development of novel methods for the synthesis of MPAA and its derivatives could lead to the discovery of new compounds with improved pharmacological properties.
Synthesemethoden
MPAA can be synthesized using various methods, including the reaction of 3-aminobenzamide with phenylacetic acid and 2-methoxyethanol in the presence of a catalyst. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of phenylacetic acid and the amine group of 3-aminobenzamide. The resulting product is then treated with 2-methoxyethanol to form MPAA.
Wissenschaftliche Forschungsanwendungen
MPAA has shown potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. MPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. MPAA has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. Additionally, MPAA has been used as a tool compound for the discovery of novel drugs.
Eigenschaften
Molekularformel |
C18H20N2O3 |
---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-23-11-10-19-18(22)15-8-5-9-16(13-15)20-17(21)12-14-6-3-2-4-7-14/h2-9,13H,10-12H2,1H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
BPHOGWOSBJJOEA-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.